molecular formula C23H23FN4O4 B2971101 3-(2-fluorobenzyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1396786-25-6

3-(2-fluorobenzyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2971101
CAS RN: 1396786-25-6
M. Wt: 438.459
InChI Key: VLLOVAMFTOWAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Novel Heterocyclic Compound Synthesis : Research on the synthesis of novel compounds derived from similar structural motifs has shown potential in developing anti-inflammatory and analgesic agents. For example, compounds synthesized from visnagenone–ethylacetate and khellinone–ethylacetate demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity and Drug Development

  • Antagonist Activity for Serotonin Receptors : A study explored the synthesis and biological activity of compounds acting as antagonists for serotonin (5-HT2) receptors, indicating potential therapeutic applications in neuropsychiatric disorders (Watanabe et al., 1992).
  • Fluorescent Ligands for Receptor Visualization : The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives resulted in compounds with high 5-HT(1A) receptor affinity and excellent fluorescence properties, useful for visualizing these receptors in biological studies (Lacivita et al., 2009).

Antiviral Research

  • Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines (BHAPs) have been identified as significantly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to the development of antiretroviral drugs (Romero et al., 1994).

Marine-Derived Compounds and Their Activities

  • Bioactive Metabolites from Marine Actinobacterium : Compounds isolated from marine actinobacteria, including structures similar to the query compound, showed cytotoxic activities, highlighting the potential for discovering new bioactive substances with pharmaceutical applications (Sobolevskaya et al., 2007).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4/c1-32-18-8-6-17(7-9-18)26-10-12-27(13-11-26)21(29)19-14-25-23(31)28(22(19)30)15-16-4-2-3-5-20(16)24/h2-9,14H,10-13,15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLOVAMFTOWAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.